See also: Gilteritinib (has active moiety).
Gilteritinib fumarate
CAS No.: 1254053-84-3
Cat. No.: VC0528876
Molecular Formula: C62H92N16O10
Molecular Weight: 1221.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 1254053-84-3 |
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Molecular Formula | C62H92N16O10 |
Molecular Weight | 1221.5 g/mol |
IUPAC Name | (E)-but-2-enedioic acid;6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide |
Standard InChI | InChI=1S/2C29H44N8O3.C4H4O4/c2*1-4-23-28(31-20-9-17-40-18-10-20)34-29(26(33-23)27(30)38)32-21-5-6-24(25(19-21)39-3)37-11-7-22(8-12-37)36-15-13-35(2)14-16-36;5-3(6)1-2-4(7)8/h2*5-6,19-20,22H,4,7-18H2,1-3H3,(H2,30,38)(H2,31,32,34);1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
Standard InChI Key | UJOUWHLYTQFUCU-WXXKFALUSA-N |
Isomeric SMILES | CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.C(=C/C(=O)O)\C(=O)O |
SMILES | CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.C(=CC(=O)O)C(=O)O |
Canonical SMILES | CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.C(=CC(=O)O)C(=O)O |
Appearance | Solid powder |
Chemical Properties and Formulation
Gilteritinib fumarate is characterized as a light yellow to yellow powder or crystalline substance with specific solubility characteristics. It is sparingly soluble in water and very slightly soluble in anhydrous ethanol . The commercial formulation, marketed under the brand name Xospata®, is available as tablets for oral administration, with each tablet containing 40 mg of gilteritinib as the free base (corresponding to 44.2 mg of gilteritinib fumarate) .
The pharmaceutical formulation includes several inactive ingredients that contribute to its stability and bioavailability:
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Mannitol
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Hydroxypropyl cellulose
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Low-substituted hydroxypropyl cellulose
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Magnesium stearate
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Hypromellose
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Talc
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Polyethylene glycol
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Titanium dioxide
Recent stability studies using liquid chromatography and mass spectrometric techniques have evaluated the degradation profile of gilteritinib fumarate under various stress conditions. The compound has demonstrated stability under thermal and light exposure but showed degradation under hydrolytic and oxidative conditions, yielding five identifiable degradation products .
Mechanism of Action
Gilteritinib functions as a small molecule inhibitor targeting multiple receptor tyrosine kinases, with particular specificity for FMS-like tyrosine kinase 3 (FLT3) . Preclinical investigations have established its ability to inhibit FLT3 receptor signaling and proliferation in cells expressing various FLT3 mutations, including:
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FLT3 internal tandem duplication (FLT3-ITD)
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FLT3 with tyrosine kinase domain mutations (TKD), specifically FLT3-D835Y
Beyond its inhibitory effects on cell proliferation, gilteritinib induces apoptosis in leukemic cells expressing FLT3-ITD . In preclinical mouse models using MV4-11 cells that endogenously express FLT3-ITD, gilteritinib effectively inhibited tumor growth, induced tumor regression, and significantly prolonged survival . Additionally, gilteritinib demonstrates inhibitory activity against AXL, another receptor tyrosine kinase implicated in cancer progression .
Pharmacokinetic Profile
Absorption and Distribution
Following oral administration, gilteritinib demonstrates predictable absorption characteristics with time to maximum concentration (tmax) ranging between 4 and 6 hours post-dose under fasted conditions . Food effects have been evaluated, with high-fat meals resulting in a 26% decrease in maximum concentration (Cmax) and less than 10% reduction in area under the curve (AUC), along with a 2-hour delay in tmax .
The compound exhibits extensive tissue distribution, with population pharmacokinetic modeling estimating apparent central and peripheral volumes of distribution at 1092 L (9.22% CV) and 1100 L (4.99% CV), respectively . This substantial volume of distribution suggests extensive tissue penetration. In plasma, gilteritinib is approximately 94% bound to proteins, primarily human serum albumin .
Metabolism and Elimination
Gilteritinib undergoes metabolic transformation primarily via cytochrome P450 3A4 (CYP3A4) . At steady state, three primary metabolites have been identified:
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M17 (formed via N-dealkylation and oxidation)
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M16 (formed via N-dealkylation)
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M10 (formed via N-dealkylation)
Table 1 summarizes the key pharmacokinetic parameters of gilteritinib at recommended dosages.
Parameter | Value |
---|---|
Steady-state Cmax (mean ±SD) | 374 ng/mL (±190) |
Steady-state AUC24 (mean ±SD) | 6943 ng- hr/mL (±3221) |
Time to steady state | 15 days |
Accumulation factor | Approximately 10-fold |
Plasma protein binding | Approximately 94% |
Terminal half-life | 113 hours |
Apparent clearance | 14.85 L/h |
Clinical Efficacy
Pivotal Clinical Trial: ADMIRAL Study
The primary evidence for gilteritinib's therapeutic efficacy comes from the ADMIRAL study (2215-CL-0301), a phase III open-label, multicenter, randomized clinical trial comparing gilteritinib (120 mg daily) with salvage chemotherapy in patients with relapsed or refractory AML harboring FLT3 mutations . This global study enrolled patients with primary AML or AML secondary to myelodysplastic syndrome according to World Health Organization classification criteria who were either refractory to at least one cycle of induction chemotherapy or had relapsed after achieving complete remission with first-line therapy (with or without hematopoietic stem cell transplantation) .
Adverse Event | Gilteritinib (%) | Salvage Chemotherapy (%) |
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All Grades | Grade ≥3 | |
ALT increased | 82.1 | 12.9 |
AST increased | 40.2 | Not reported |
Diarrhea | 35.1 | 4.1 |
Nausea | 29.8 | 1.9 |
Constipation | 30.9 | Not reported |
Hypokalaemia | 28.9 | Not reported |
Dose Modifications and Serious Adverse Events
Dose modifications were common during gilteritinib therapy. In the integrated 120 mg cohort:
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35.4% (113/319) of patients required dose escalation to 200 mg due to insufficient efficacy
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25.7% (82/319) of patients experienced dose reductions
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47.3% (151/319) of patients had at least one day of treatment interruption
Adverse events leading to discontinuation of gilteritinib occurred in 21.9% (70/319) of patients, with 10.0% (32/319) considered drug-related . Among serious adverse events, posterior reversible encephalopathy syndrome (PRES) was reported in 0.6% of patients in the integrated gilteritinib 120 mg group .
Regulatory Status and Approval History
Gilteritinib fumarate has secured regulatory approval in multiple jurisdictions for the treatment of adult patients with relapsed or refractory FLT3-mutated acute myeloid leukemia:
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Designated as an orphan drug by the FDA, recognizing its importance in addressing an unmet medical need for a rare disease
Ongoing Research and Future Directions
Several clinical investigations are currently exploring expanded applications of gilteritinib in FLT3-mutated AML across various treatment stages:
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As component of induction therapy for newly diagnosed patients
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In maintenance therapy following remission
Recent pharmaceutical research has focused on developing robust analytical methods for quality control and stability assessment. A validated UHPLC-PDA stability-indicating method has been established to separate and identify gilteritinib and its degradation products . This research supports pharmaceutical development and manufacturing processes by characterizing the stability profile of gilteritinib fumarate under various environmental conditions.
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